molecular formula C7H4BrNO3 B060800 4-Bromo-3-nitrobenzaldehyde CAS No. 163596-75-6

4-Bromo-3-nitrobenzaldehyde

Cat. No. B060800
M. Wt: 230.02 g/mol
InChI Key: SAFSVELFSYQXOV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 3-Bromo-N′-(4-hydroxy-3-nitrobenzylidene)benzohydrazide, involves the reaction of 4-hydroxy-3-nitrobenzaldehyde with equimolar quantities of 3-bromobenzohydrazide in methanol, indicating a potential pathway for the synthesis of 4-Bromo-3-nitrobenzaldehyde by substituting appropriate reactants (Cao & Wang, 2009). Another approach involves the lithiation of bromobenzaldehydes followed by reaction with nitrobenzene, offering a one-step conversion to hydroxybenzaldehydes, which could be modified for the synthesis of 4-Bromo-3-nitrobenzaldehyde (Sinhababu & Borchardt, 1983).

Molecular Structure Analysis

Studies on related benzaldehyde derivatives show molecules displaying E configurations about the C=N bond, with dihedral angles between benzene rings indicating a planar structure conducive for further chemical reactions (Zhang et al., 2009). This structural characteristic is important for understanding the reactivity and interaction of 4-Bromo-3-nitrobenzaldehyde with other molecules.

Chemical Reactions and Properties

4-Bromo-3-nitrobenzaldehyde can participate in various chemical reactions, including condensation, hydroxylation, and hydrogenation, due to its functional groups. The presence of the bromo group allows for reactions such as bromine-lithium exchange or palladium-catalyzed coupling, while the nitro group can engage in reduction reactions or serve as a precursor to diazonium salts (Voss & Gerlach, 1989).

Physical Properties Analysis

While specific studies on 4-Bromo-3-nitrobenzaldehyde are not provided, related compounds show solid-state structures stabilized by intermolecular interactions such as hydrogen bonding. These interactions are crucial for understanding the crystalline properties and solubility of 4-Bromo-3-nitrobenzaldehyde (Li, 2009).

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • The compound "(E)-3-Bromo-N'-(4-hydroxy-3-nitrobenzylidene)benzohydrazide" was synthesized using 4-hydroxy-3-nitrobenzaldehyde and 3-bromobenzohydrazide, exhibiting specific molecular configurations and intermolecular hydrogen bonds (Guo-Biao Cao & Xiao-Ya Wang, 2009).
    • Similarly, "(E)-4-Bromo-N'-(2-nitrobenzylidene)benzohydrazide" was obtained through a condensation reaction between 2-nitrobenzaldehyde and 4-bromobenzohydrazide, demonstrating specific molecular orientations (Mingguang Zhang et al., 2009).
  • Chemical Reactions and Synthesis Methods :

    • Research on the bromination of 2-nitrobenzaldehyde revealed the formation of various brominated products, contrary to reports of 4-bromo-2-nitrobenzaldehyde as a single product (Matthew M. Cummings & Björn C. G. Söderberg, 2014).
    • A study on the radiosynthesis of [F-18]fluoxetine, a potential radiotracer for serotonin reuptake sites, started from 4-nitrobenzaldehyde, highlighting its utility in synthesizing radiolabeled compounds (M. K. Das & J. Mukherjee, 1993).
  • Analytical Applications :

    • A method to determine residual 4-nitrobenzaldehyde in chloramphenicol and its pharmaceutical formulations was developed using HPLC with UV/Vis detection, emphasizing its role in quality control of pharmaceuticals (Lan Luo et al., 2018).
  • Environmental and Catalytic Studies :

    • The degradation of 4-nitrobenzaldehyde was studied in single and catalytic ozonation processes, providing insights into pollutant removal mechanisms (A. S. G. Santos et al., 2020).

Safety And Hazards

4-Bromo-3-nitrobenzaldehyde may cause an allergic skin reaction and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-bromo-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO3/c8-6-2-1-5(4-10)3-7(6)9(11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFSVELFSYQXOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355613
Record name 4-Bromo-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-nitrobenzaldehyde

CAS RN

163596-75-6
Record name 4-Bromo-3-nitrobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163596-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-nitrobenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-3-nitrobenzaldehyde
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Synthesis routes and methods I

Procedure details

A suspension of sodium nitrate (1.37 g, 16.2 mmol) in concentrated sulfuric acid (15 mL) was stirred at 10° C. until a homogeneous solution was obtained. The solution was treated with 4-bromobenzaldehyde (2.50 g, 13.5 mmol) in portionwise fashion over a 20 minute period. The solution was poured onto ice (50 g) and the resulting pale yellow precipitate was collected by filteration. The precipitate was washed with copious amounts of water then dried at 30° C. under reduced pressure to provide the title compound as a pale yellow solid (2.95 g, 12.8 mmol, 95%).
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Yield
95%

Synthesis routes and methods II

Procedure details

4-Bromobenzaldehyde (5.0 g, 27 mmol) was slowly added to concentrated sulfuric acid (25 mL) at 0 IC followed by dropwise addition of fuiming nitric acid (1.7 mL, 40.5 mmol) in concentrated sulfuric acid (8 mL). The reaction mixture was stirred at room temperature overnight, then poured onto ice water to provide 5.7 g of the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
HH Hodgson, HG Beard - Journal of the Chemical Society (Resumed), 1927 - pubs.rsc.org
The preparation of a mononitro-derivative of p-aminobenzaldehyde was patented by Kalle and Co.(DR-P. 89244), but Walther and Bretschneider (J. pr. Chem., 1898, 57, 535) were …
Number of citations: 8 pubs.rsc.org
P Swoboda, R Saf, K Hummel, F Hofer… - Macromolecules, 1995 - ACS Publications
… 4-Bromobenzaldehyde (4) was converted to 4-bromo-3-nitrobenzaldehyde (5) byreaction with a mixture of concentrated sulfuric acid and sodium nitrate, a reaction already used for the …
Number of citations: 26 pubs.acs.org
C Cartmell, A Abou Fayad, R Lynch… - …, 2021 - Wiley Online Library
… Reaction of pacidamycin 4 (1) with both 5-bromosalicylaldehyde (7) and 4-bromo-3-nitrobenzaldehyde (8), gave excellent conversions. The conversions observed are dependent upon …
AS Ferguson, G Hallas - Journal of the Society of Dyers and …, 1973 - Wiley Online Library
… 4-Bromo-3-nitrobenzaldehyde and 4-bromo-3,5-dinitrobenzaldehyde were prepared from 4bromotoluene [3] , and 3,5-dibromobenzaldehyde was obtained from 3,5-dibromotoluene …
Number of citations: 13 onlinelibrary.wiley.com
MR Crampton, MA El Ghariani… - Journal of the Chemical …, 1974 - pubs.rsc.org
In methanol 4-methoxy-3,5-dinitrobenzaldehyde is in equilibrium with its hemiacetal formed by solvent addition to the carbonyl group. 1H Nmr measurements give the value of the …
Number of citations: 3 pubs.rsc.org
JR Zapata-Morales, C Pérez-González… - Medicinal Chemistry …, 2018 - Springer
This manuscript reports the anti-inflammatory and antinociceptive effects of 4 nitrophenyl-porphyrins: 5,10,15,20-tetra-(3-nitrophenyl)-porphyrin (TNPP), 5,10,15,20-tetra-(4-fluoro-3-…
Number of citations: 3 link.springer.com
B Maji, S Vedachalan, X Ge, S Cai… - The Journal of Organic …, 2011 - ACS Publications
… Electron-withdrawing substituent containing, for example, 4-NO 2 C 6 H 4 CHO and 4-bromo-3-nitrobenzaldehyde also readily gave the esters with cinnamyl bromides in good yields (…
Number of citations: 120 pubs.acs.org
C Du, J Chen, Y Guo, K Lu, S Ye, J Zheng… - The Journal of …, 2009 - ACS Publications
… Suzuki coupling reaction between 4-bromo-3-nitrobenzaldehyde and benzo[b]thiophene-2-boronic acid or naphthalene-2-boronic acid gave compound 3a or 3b, respectively, in good …
Number of citations: 31 pubs.acs.org
H Komatsu, R Mogi, MM Matsushita, T Miyagi… - Polyhedron, 2009 - Elsevier
… Nitration of p-bromobenzaldehyde 1 by sodium nitrate in concentrated sulfuric acid gave 4-bromo-3-nitrobenzaldehyde 2. Reduction of the nitro group followed by Sandmeyer reaction …
Number of citations: 17 www.sciencedirect.com
CH Acetone, HC HQCII - pubs.rsc.org
FORMULA INDEX. Page 1 FORMULA INDEX. THE following index of organic compounds of known empirical formula is arranged according to Richter’s system (see Lexikm der …
Number of citations: 0 pubs.rsc.org

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